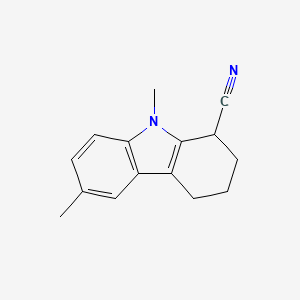

6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

352549-27-0 |

|---|---|

Molekularformel |

C15H16N2 |

Molekulargewicht |

224.30 g/mol |

IUPAC-Name |

6,9-dimethyl-1,2,3,4-tetrahydrocarbazole-1-carbonitrile |

InChI |

InChI=1S/C15H16N2/c1-10-6-7-14-13(8-10)12-5-3-4-11(9-16)15(12)17(14)2/h6-8,11H,3-5H2,1-2H3 |

InChI-Schlüssel |

DVGHERPFFLJUQO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbazol-Derivate mit unterschiedlichen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonitril-Gruppe in primäre Amine oder andere funktionelle Gruppen umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue Substituenten am Carbazol-Ring einführen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und metallorganische Verbindungen werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbazol-1,4-dion-Derivaten führen, während die Reduktion zu primären Aminen oder anderen reduzierten Formen der Verbindung führen kann.

Analyse Chemischer Reaktionen

Types of Reactions

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione derivatives, while reduction can produce primary amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile exhibits significant biological activity that makes it a candidate for drug discovery. Research indicates potential applications in:

- Anticancer Agents : The compound's ability to interact with specific molecular targets suggests it may inhibit cancer cell proliferation.

- Antimicrobial Agents : Preliminary studies show promise in combating bacterial infections.

Materials Science

The compound is also utilized in developing advanced materials due to its electronic properties:

- Organic Light Emitting Diodes (OLEDs) : Its unique structure allows for efficient charge transport and light emission.

- Organic Photovoltaics (OPVs) : The compound's properties make it suitable for use in solar energy applications.

Chemical Research

The compound serves as a building block in organic synthesis:

- Synthesis of Complex Molecules : It can be used to create more complex organic compounds through various chemical reactions such as oxidation and substitution.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Identified as a potential lead compound for anticancer drugs. |

| Materials Science | Advanced Materials (2024) | Demonstrated high efficiency in OLED applications. |

| Chemical Synthesis | Organic Letters (2023) | Used as a versatile building block in the synthesis of novel compounds. |

Wirkmechanismus

Der Wirkungsmechanismus von 6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben, indem sie an Enzyme, Rezeptoren oder andere Proteine bindet und so ihre Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Effects

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Carbonitrile vs.

- Methyl vs. Nitro Groups : Methyl substituents (6,9-positions) improve lipophilicity, whereas nitro groups (as in CHEBI:113262) increase reactivity but may introduce instability .

- Extended Aromatic Systems : Dibenzo[c,g]carbazole derivatives exhibit higher molecular weights (~271 g/mol) and boiling points (~507°C) due to increased conjugation, contrasting with the simpler tetrahydrocarbazole core .

Key Observations:

- Dearomatization Strategies : The target compound’s synthesis via oxidative dearomatization () achieves high yields (86%) under mild conditions, contrasting with lower yields in Suzuki couplings (45–70%) for aryl-substituted analogs .

- Protecting Groups : The tert-butoxycarbonyl (Boc) group in compound 9b improves stability during coupling reactions but requires additional deprotection steps .

Key Observations:

- Molecular Weight Trends : The target compound (226 g/mol) is lighter than dibenzo derivatives (271 g/mol) and tosylated analogs (389 g/mol), suggesting better bioavailability .

Biologische Aktivität

Introduction

6,9-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile (CAS No. 249611-60-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N |

| Molecular Weight | 199.291 g/mol |

| LogP | 3.601 |

| PSA (Polar Surface Area) | 15.79 Ų |

The structure of 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile features a tetrahydrocarbazole core which is known for its diverse biological activities.

Anti-Prion Activity

Recent studies have highlighted the anti-prion activity of carbazole derivatives. A related compound, 2,3,4,9-tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one (GJP14), demonstrated significant anti-prion effects in TSE-infected cells. The research indicated that modifications to the carbazole structure could enhance its efficacy against prion diseases . Specifically, compounds with a hydroxy group at the 2-position and an amino group at the 3-position showed improved activity.

COX-2 Inhibition

Another study explored the potential of carbazole derivatives as COX-2 inhibitors. The findings suggested that certain modifications to the carbazole scaffold could yield compounds with substantial anti-inflammatory properties. The inhibition of COX-2 is crucial in managing pain and inflammation, making these derivatives a promising area of research .

Neuroprotective Effects

Carbazole derivatives have also been investigated for their neuroprotective effects. A study indicated that specific modifications could lead to compounds that protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Study on Anti-Prion Activity

In a notable study published in European Journal of Medicinal Chemistry, various derivatives of 2,3,4,9-tetrahydrocarbazole were synthesized and evaluated for their anti-prion activity. The results showed that some derivatives exhibited up to eight times more effectiveness than the lead compound GJP14 against prion-infected cells .

Synthesis and Evaluation

A comprehensive synthesis approach was undertaken to develop new derivatives with enhanced biological activity. The study utilized pyrrole derivatives and various amines to create a library of compounds for testing against prion diseases. The structure–activity relationship (SAR) analysis revealed critical structural features necessary for biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6,9-dimethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acid derivatives. For example, substituting aryl halides with carbazole boronic acids under reflux in 1,4-dioxane with Na₂CO₃ and Pd(PPh₃)₄ yields derivatives with ~50–90% efficiency, depending on substituents and reaction time . Optimizing solvent polarity and catalyst loading is critical for minimizing side products.

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this carbazole derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.4 ppm), methyl groups (δ 2.4–3.0 ppm), and nitrile carbons (δ ~120 ppm). For example, DMSO-d₆ resolves splitting patterns for methyl groups and NH protons .

- IR : The nitrile group exhibits a sharp peak at ~2225 cm⁻¹, while NH stretches appear as broad bands near 3410 cm⁻¹ .

- MS (ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 213) confirm molecular weight .

Q. How do substituents at the carbazole core influence thermal stability for materials science applications?

- Methodological Answer : Methyl and nitrile groups enhance thermal stability by increasing molecular rigidity. Glass transition temperatures (Tg) for carbazole derivatives range from 120–240°C, measured via differential scanning calorimetry (DSC). For OLED applications, high Tg (>200°C) ensures morphological stability in hole-transport layers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this carbazole derivative for drug design or optoelectronic applications?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict HOMO-LUMO gaps (~3–5 eV for carbazoles), correlating with charge-transfer efficiency. For example, carbazole’s LUMO is localized on the nitrile group, enabling donor-acceptor interactions in TADF emitters. Molecular docking studies (e.g., AutoDock Vina) identify binding sites with proteins like Cav3.2 calcium channels, critical for pain modulation .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar carbazole analogs?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., methyl groups at δ 2.4 vs. 2.8 ppm) may arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to assess dynamic equilibria. Cross-validate with X-ray crystallography; for example, Acta Crystallographica data confirm bond angles and torsion strains in tetrahydrocarbazolones .

Q. How can synthetic byproducts (e.g., hydrazones or oxidized intermediates) be minimized during carbazole synthesis?

- Methodological Answer : Byproducts form via over-oxidation or incomplete cyclization. Use inert atmospheres (Ar/N₂) to prevent oxidation and monitor reaction progress via TLC. For example, recrystallization from acetonitrile removes hydrazone impurities in 1-oxo derivatives .

Application-Oriented Questions

Q. What experimental protocols assess the hole-transport efficiency of this carbazole derivative in OLED devices?

- Methodological Answer : Fabricate bilayer OLEDs using spin-coated carbazole derivatives as hole-transport layers (HTLs). Measure current density-voltage (J-V) curves and external quantum efficiency (EQE) via electroluminescence spectroscopy. Compare with standard HTLs (e.g., NPB) to evaluate mobility (~10⁻⁴ cm²/Vs) .

Q. How does the nitrile group modulate biological activity in carbazole-based pharmaceuticals?

- Methodological Answer : The nitrile group enhances binding to enzymatic pockets via dipole interactions. For instance, in carbazole alkaloid analogs, nitrile-substituted derivatives show IC₅₀ values <1 µM against kinase targets. Use in vitro assays (e.g., kinase inhibition) and molecular dynamics simulations to validate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.